Product packaging for DL-ALANINE (2-D)(Cat. No.:)

DL-ALANINE (2-D)

Cat. No.: B1580366
M. Wt: 90.1
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Alanine (2-D) is a high-purity, racemic mixture of D- and L-alanine enantiomers supplied for specialized research applications. This non-essential, aliphatic amino acid serves as a critical building block in diverse scientific investigations. In the field of microbiology, the D-alanine enantiomer is an essential component for the biosynthesis of bacterial peptidoglycan, forming the D-alanyl-D-alanine dipeptide crucial for cell wall structural integrity . This makes DL-alanine a vital reagent in studies focused on bacterial physiology and in the search for novel antimicrobial agents that target cell wall synthesis. Beyond its biological roles, DL-alanine is increasingly valuable in materials science. Research indicates that molecular crystals of DL-alanine exhibit notable piezoelectric properties, generating measurable voltage under mechanical stress, which makes them promising candidates for developing biodegradable, biocompatible sensors, energy harvesters, and implantable bioelectronic devices . Furthermore, the distinct structural and optoelectronic properties of DL-alanine crystals, including their nonlinear optical characteristics, are subjects of investigation for potential applications in optical computation and signal processing . In analytical chemistry and radiotherapy, the stable free radicals generated in irradiated alanine are quantitatively measured using Electron Paramagnetic Resonance (EPR) for highly accurate radiation dosimetry, providing a biologically relevant measure of radiation damage . This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Weight

90.1

Purity

98%

Origin of Product

United States

Advanced Research Methodologies for Dl Alanine 2 D Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the analysis of DL-Alanine, offering insights into its molecular vibrations, electronic transitions, and structural conformation.

Fourier Transform Infrared (FTIR) and Ultraviolet (UV) Spectroscopy Investigations

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in DL-Alanine. The FTIR spectrum of DL-Alanine confirms the presence of its characteristic functional groups. researchgate.net In studies involving DL-Alanine as a dopant in other crystals, such as potassium dihydrogen phosphate (B84403) (KDP), FTIR is used to verify the incorporation of the amino acid into the crystal lattice, as indicated by shifts in peak positions. ripublication.com

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to determine the optical transparency of DL-Alanine crystals. researchgate.net For instance, studies have shown that DL-Alanine is transparent in the UV-Vis-NIR region of 220 nm–1100 nm, with a lower optical cutoff wavelength observed at 254 nm. researchgate.net The electronic absorption spectrum of DL-Alanine complexes can also be analyzed using UV-Visible spectroscopy to understand electronic transitions. researchgate.net

Table 1: Spectroscopic Data for DL-Alanine

Spectroscopic TechniqueObservationReference
FTIRConfirms presence of functional groups. researchgate.net
UV-Vis-NIRTransparent in the 220 nm–1100 nm region. researchgate.net
UV-Vis Cutoff254 nm researchgate.net

Raman Spectroscopy for Conformational Dynamics and Phase Transition Analysis

Raman spectroscopy is instrumental in studying the conformational dynamics and phase transitions of DL-Alanine under varying conditions, such as high pressure. Studies using Raman spectroscopy, in conjunction with X-ray diffraction, have investigated the effect of pressure on DL-Alanine. researchgate.netresearchgate.netnih.gov These investigations have shown that while changes in the Raman spectra are continuous with increasing pressure, no structural phase transitions are observed up to approximately 6 GPa. researchgate.netresearchgate.netnih.gov At pressures around 1.5–2 GPa, an accidental equality of the b and c cell parameters occurs without altering the space-group symmetry. researchgate.netnih.gov

The technique is also sensitive enough to differentiate between chiral isomers of alanine (B10760859). doi.org While the Raman spectra of D- and L-alanine are very similar, there are subtle differences in peak positions and intensities when compared to the racemic DL-alanine. doi.org For example, peaks at 333 cm⁻¹, 409 cm⁻¹, and 545 cm⁻¹ in the DL-alanine spectrum show shifts in the spectra of the individual enantiomers. doi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural elucidation of DL-Alanine. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. nih.gov For instance, in D₂O, the ¹³C NMR spectrum of DL-Alanine shows characteristic shifts at approximately 176.60 ppm, 51.66 ppm, and 17.26 ppm. nih.gov

Furthermore, NMR is crucial for analyzing isotopically enriched DL-Alanine, such as DL-Alanine (2-D, 98%). ckisotopes.comisotope.com The use of stable isotopes like ¹³C and ¹⁵N makes these compounds valuable for metabolic research, as these nuclei are NMR active. ckisotopes.com Advanced techniques like two-dimensional (2D) NMR, such as COSY, can be used to understand the hyperfine interactions between nuclear spins within the alanine molecule. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for DL-Alanine in D₂O

Carbon AtomChemical Shift (ppm)
C=O176.60
CH51.66
CH₃17.26
Data sourced from the Human Metabolome Database (HMDB). nih.gov

Terahertz Absorption Spectroscopy for Enantiomeric Composition Determination

Terahertz (THz) absorption spectroscopy has emerged as a sensitive method for differentiating between the enantiomers and the racemic form of alanine. The THz absorption spectra of L-alanine and D-alanine are distinct from that of DL-alanine. mdpi.comaip.orgaip.org L- and D-alanine exhibit two absorption bands at 74.4 cm⁻¹ and 85.7 cm⁻¹, whereas the racemic DL-alanine shows a single absorption band at a much lower frequency of 41.8 cm⁻¹. mdpi.com This significant difference in peak frequencies highlights the sensitivity of THz absorption bands to the crystal structure, enabling the use of THz time-domain spectroscopy (THz-TDS) to distinguish between these forms and even determine the enantiomeric composition of alanine mixtures. aip.orgaip.orgresearchgate.net Cryogenic temperature measurements have revealed several sharp absorption bands for DL-alanine over a wide frequency range from 0.8 to 4.8 THz. rsc.org

Crystallographic and Solid-State Structural Analysis

Crystallographic techniques provide precise information about the three-dimensional arrangement of atoms in the solid state of DL-Alanine.

X-ray Diffraction Studies of DL-Alanine Crystal Structures and Polymorphism

X-ray diffraction (XRD) is the definitive method for determining the crystal structure of DL-Alanine. Single-crystal XRD studies have confirmed that DL-alanine crystallizes in the non-centrosymmetric space group Pna2₁. researchgate.netresearchgate.net This is a rare occurrence for a racemic amino acid. researchgate.net The crystal structure is stabilized by a network of head-to-tail hydrogen-bond sequences. researchgate.net

Powder XRD is used to confirm the crystalline phase and structure of DL-Alanine samples. ripublication.com High-pressure XRD studies have investigated the structural stability and potential polymorphism of DL-Alanine. These studies have shown that DL-Alanine does not undergo any structural phase transitions up to 8.3 GPa. researchgate.netresearchgate.net Although at approximately 1.5–2 GPa, the cell parameters b and c become accidentally equal, the orthorhombic space group symmetry is maintained. researchgate.netnih.govcsic.es This indicates that DL-alanine is a non-polymorphic piezoelectric amino acid under these conditions. nih.gov

Table 3: Crystallographic Data for DL-Alanine at Ambient Conditions

ParameterValueReference
Crystal SystemOrthorhombic iphy.ac.cn
Space GroupPna2₁ researchgate.netcrystallography.net
a (Å)11.6535 crystallography.net
b (Å)5.681 crystallography.net
c (Å)5.7217 crystallography.net
α, β, γ (°)90 crystallography.net
Cell Volume (ų)378.8 crystallography.net

High-Pressure Crystallography and Phase Transition Investigations

The behavior of DL-Alanine under high pressure has been a subject of significant research, with studies employing X-ray powder diffraction, single-crystal X-ray diffraction, and Raman spectroscopy to investigate its structural stability and potential phase transitions. nih.goviucr.org Investigations up to 8.3 GPa have indicated that DL-Alanine does not undergo structural phase transitions. nih.govresearchgate.net While no true phase transitions are observed, a notable event occurs at approximately 1.5–2 GPa, where the cell parameters b and c become incidentally equal. nih.goviucr.org However, this does not alter the space-group symmetry. nih.goviucr.org

Earlier reports suggesting a phase transition between 1.7 and 2.3 GPa have been contested by more recent studies, which found the changes in Raman spectra to be continuous throughout the pressure ranges studied. nih.goviucr.org Similarly, claims of a second phase transition between 6.0 and 7.3 GPa have also been questioned. nih.goviucr.orgresearchgate.net In contrast, while DL-Alanine remains structurally stable, its salt, DL-alaninium semi-oxalate monohydrate, does exhibit a single-crystal to single-crystal phase transition between 1.5 and 2.4 GPa. nih.gov This highlights the influence of intermolecular interactions on the high-pressure behavior of alanine-containing crystals. nih.gov

Pressure (GPa)ObservationReference
~1.5–2Cell parameters b and c become equal, but no change in space-group symmetry. nih.goviucr.org
1.7 - 2.3No phase transition observed, contrary to earlier reports. nih.goviucr.org
up to 8.3No structural phase transitions observed. nih.govresearchgate.net
6.0 - 7.3Claims of a second phase transition are disputed. nih.goviucr.orgresearchgate.net

Analysis of Hydrogen Bonding Networks and Intermolecular Packing in DL-Alanine Crystals

The crystal structure of DL-Alanine is characterized by a complex three-dimensional network of hydrogen bonds. iphy.ac.cn In its crystalline form, the molecules exist as zwitterions, and the intermolecular forces are predominantly hydrogen bonds and van der Waals forces. iphy.ac.cnpsu.edu The packing in DL-Alanine crystals consists of layers containing only one type of isomer, with all layers parallel to one another. psu.edu This is in contrast to L-alanine, where pairs of layers are anti-parallel. psu.edu

Crystal FeatureDescriptionReference
Molecular FormZwitterionic in the crystal. iphy.ac.cnpsu.edu
Primary InteractionsHydrogen bonds and van der Waals forces. iphy.ac.cn
Crystal PackingLayers of a single isomer type, all parallel. psu.edu
Hydrogen BondingAll three amino group hydrogens participate in H-bonds with oxygen atoms. psu.edu
Dipole Vector AlignmentParallel alignment in the racemate crystal. nih.gov

Chromatographic and Enantiomeric Resolution Techniques

Gas Chromatography (GC) with Chiral Stationary Phases for Enantiomer Separation

Gas chromatography is a well-established technique for the enantioseparation of amino acid enantiomers. mdpi.com The direct method involves the use of a chiral stationary phase (CSP) to separate the enantiomers after derivatization with an achiral reagent. uni-tuebingen.de This approach is often preferred over the indirect method (derivatization with a chiral auxiliary followed by separation on an achiral phase) because the indirect method has several shortcomings that can limit its precision, such as the need for an enantiomerically pure derivatizing agent and the potential for racemization. uni-tuebingen.de

Various chiral stationary phases have been developed and found to be effective for the separation of different classes of chiral compounds, including amino acids. chromsoc.jp For instance, a CSP derived from a tripeptide ester has been successfully used for the direct enantiomer separation of racemic amino acids. chromsoc.jp The choice of derivative is also crucial for achieving good separation, with N-trifluoroacetyl/2-propyl-esters being one example used for leucine (B10760876) enantiomers. uni-tuebingen.de

High-Performance Liquid Chromatography (HPLC) for Chiral Resolution and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the chiral resolution and quantification of DL-Alanine. researchgate.netnih.gov The separation is achieved by creating a chiral environment, which can be done through the use of a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. mdpi.comcore.ac.uk

Several types of CSPs have demonstrated effectiveness in separating amino acid enantiomers. For example, amylose-based stationary phases have been used for the enantiomeric resolution of dipeptides containing alanine. nih.gov Another approach involves ligand exchange chromatography, where a copper (II) ion is added to the mobile phase to facilitate separation on a native β-CD chiral stationary phase. mdpi.com The CHIROBIOTIC™ series of CSPs, which are based on macrocyclic glycopeptides, have also shown excellent results for the separation of various N-blocked and underivatized amino acids. sigmaaldrich.com

HPLC MethodChiral Selector/Stationary PhaseApplicationReference
Direct SeparationAmylose [AmyCoat RP]Enantiomeric resolution of DL-alanine-DL-tryptophan dipeptide. nih.gov
Ligand Exchange ChromatographyNative β-CD CSP with Cu(II) in mobile phase.Enantioseparation of underivatized DL-amino acids. mdpi.com
Direct SeparationCHIROBIOTIC™ T, T2, R, TAGSeparation of N-blocked and underivatized amino acids. sigmaaldrich.com
2D-HPLCReversed-phase column with NBD derivatization.Quantification of alanine enantiomers in biological samples. researchgate.net

Diastereomer Separation through Chemical Derivatization for Chiral Analysis

An alternative to using chiral stationary phases is the pre-column derivatization of enantiomers with a chiral derivatizing reagent (CDR) to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase. uni-tuebingen.demdpi.com This indirect approach is a cornerstone of chiral analysis for amino acids. researchgate.net

A variety of CDRs have been developed for this purpose. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) and its analogs are widely used. nih.govnih.gov Derivatization with Marfey's reagent allows for the separation and quantification of the 19 common L- and D-amino acids using LC-MS/MS. nih.govnih.gov An advanced version, Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), has been shown to offer higher sensitivity and better separation for the resulting diastereomers. nih.gov Another popular reagent is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which reacts with the amino group to form diastereomers that can be separated. researchgate.netacs.org A novel method for nitrogen isotope analysis involves derivatization with optically active (R)-(−)- or (S)-(+)-2-butanol to form diastereomeric esters, which can be separated on an achiral GC column. acs.org

Advanced Mass Spectrometry in Targeted Chiral Metabolomics

Targeted chiral metabolomics, particularly utilizing liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), has become a pivotal approach for the highly sensitive and selective quantification of D-amino acids like D-Alanine in complex biological matrices. mdpi.comnih.gov Given that D-enantiomers are often present at trace levels in mammals, these advanced methods are essential for their detection and for understanding their physiological roles. mdpi.com

Theoretical and Computational Chemistry Approaches

Computational chemistry offers a powerful lens to examine the properties of DL-Alanine at an atomic level. These theoretical models complement experimental findings, providing a deeper understanding of the molecule's behavior.

Density Functional Theory (DFT) for Molecular and Electronic Structure Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For DL-Alanine, DFT calculations are instrumental in predicting its molecular geometry and electronic properties. iucr.orgresearchgate.net Studies have shown that the zwitterionic form of alanine is the most stable conformation in the crystalline state, a finding supported by DFT geometry optimizations. psu.edu However, for an isolated molecule, DFT calculations indicate that the non-ionized form is energetically favored. psu.edu This highlights the significant role of intermolecular interactions in stabilizing the zwitterionic structure in the solid phase. psu.edu

DFT has also been employed to study the effects of substitutions, such as with lithium, on the optoelectronic properties of L-alanine. researchgate.net Furthermore, comparisons between the optimized structures from DFT and those observed in crystal structures reveal that crystal packing can induce significant changes in the molecular conformation of alanine. iucr.orgpsu.edu Low-frequency vibrational modes observed in the terahertz spectrum of DL-alanine have been attributed to large-scale molecular vibrations, an assignment supported by DFT analysis. rsc.org

Molecular Dynamics Simulations for Intermolecular Interactions and Crystal Growth

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the movement and interactions of atoms and molecules over time. For DL-Alanine, MD simulations have been crucial in understanding intermolecular interactions and the complex process of crystal growth. researchgate.netiaea.orgpsu.edu

Studies have investigated the influence of various solvents, such as aqueous solutions of isopropyl alcohol and ethanol, on the crystal morphology of DL-alanine. researchgate.netpsu.edursc.orgrsc.org These simulations, in conjunction with experimental techniques like scanning electron microscopy (SEM) and X-ray diffraction, help elucidate the relationship between solvent concentration and the resulting crystal shape and aspect ratio. researchgate.netpsu.edursc.org MD simulations can determine the relative growth rates of different crystallographic planes, providing insights into how solvents enhance or inhibit crystal growth. researchgate.netpsu.edu

Furthermore, MD simulations have been used to calculate the potentials of mean force for the interaction between two blocked alanine dipeptide molecules in both water and the gas phase, revealing the complexity of solute-solute interactions. nih.gov These simulations have also been employed to study the stability of homochiral and mixed protein structures containing alanine. scielo.br For instance, calculations have shown that right-handed α-helices made of DL-alanine are significantly less stable than those made from pure L-alanine. scielo.br

Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analyses

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. pnas.org For DL-2-aminobutyric acid, a related alpha-amino acid, FMO analysis has been used to assess its bioactivity potential. tandfonline.com The distribution of the electronic density in these frontier orbitals can reveal the likely sites for electrophilic and nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, corresponding to the classic Lewis structure representation. uni-muenchen.deuba.ar NBO analysis can elucidate charge transfer between molecules, for instance, through intermolecular hydrogen bonds. researchgate.net In studies of alanine, NBO analysis has been used to understand the electronic characterization of hydrogen bonding and the stability of molecular dimers. nih.gov It can also reveal the nature of stabilizing interactions, such as hyperconjugation. osti.gov

Table 1: Selected FMO and NBO Analysis Findings for Alanine and Related Compounds

Analysis TypeCompound/SystemKey FindingReference
FMO DL-2-aminobutyric acidThe HOMO-LUMO energy gap suggests potential bioactivity. tandfonline.com
FMO Biological molecule-silver ion complexElectron density distribution indicates an oxidation process. researchgate.net
NBO Memantine and DL-Alanine complexCharge transfer occurs via N-H···O intermolecular hydrogen bonds. researchgate.net
NBO DL-3-Aminoisobutyric acid dimerSecond-order perturbative energies support strong N-H···O bonding. nih.gov
NBO Pyridoxal (B1214274) 5'-phosphate enzyme with alanineDistortion from planarity is influenced by electronic effects including hyperconjugation. osti.gov

Thermodynamic Property Calculations and Reactivity Site Prediction

Computational methods are also employed to calculate the thermodynamic properties of DL-Alanine, such as its enthalpy of formation. acs.org Experimental techniques like static-bomb combustion calorimetry are used to determine the standard molar enthalpies of formation for crystalline α-alanine (DL). acs.org These experimental values can then be used to derive the gas-phase enthalpy of formation. acs.org Theoretical calculations, such as ab initio molecular orbital calculations at the G3 level, can also be performed to compute these thermodynamic properties and compare them with experimental data. acs.org

The prediction of reactivity sites within the DL-Alanine molecule is another important application of computational chemistry. Techniques like Fukui functions and molecular electrostatic potential (MEP) analysis can identify the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. tandfonline.com For instance, in the related compound DL-2-aminobutyric acid, these methods have been used to pinpoint reactive sites. tandfonline.com

Table 2: Calculated Thermodynamic Properties of DL-Alanine

PropertyValueMethodReference
Standard molar enthalpy of formation (gas phase)-426.3 ± 2.9 kJ·mol⁻¹Derived from experimental combustion calorimetry acs.org
Standard solid enthalpy of combustionVaries with experimental conditionsStatic-bomb combustion calorimetry chemeo.comnist.gov
Ideal gas heat capacityVaries with temperatureJoback Calculated Property chemeo.com
Solid phase heat capacity114 J/mol·K at 298 KExperimental Measurement nist.gov

Computational Modeling of Chiral Resolution Mechanisms

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in many scientific and industrial applications. Computational modeling provides valuable insights into the mechanisms governing the chiral resolution of DL-Alanine.

Molecular docking simulations are a key tool in this area. For example, the stereomeric resolution of DL-alanine-DL-phenylalanine dipeptides on a chiral column has been investigated using simulation studies. rsc.org By calculating the docking energies of the different stereoisomers with the chiral selector molecule, researchers can predict the elution order, which can then be compared with experimental results from techniques like chiral-HPLC. rsc.org

Molecular mechanics and dynamics simulations are also used to study the formation of inclusion complexes between amino acid enantiomers and chiral hosts like β-cyclodextrin. frontiersin.orgnih.gov These simulations can determine the interaction energies, with the electrostatic contribution often being the primary driver of enantiomeric discrimination. frontiersin.orgnih.gov The simulations can also predict which enantiomer will be eluted first and how the chiral discrimination is affected by the size and structure of the amino acid. frontiersin.orgnih.gov Furthermore, theoretical methods have been applied to simulate the photolysis of alanine, showing that circularly polarized light can induce a systematic enantiomeric enrichment. d-nb.info

Isotopic Labeling and Tracer Methodologies

Isotopic labeling, particularly with deuterium (B1214612) (a stable isotope of hydrogen), is a powerful technique for tracing the metabolic fate of molecules and quantifying biological processes. DL-Alanine labeled with deuterium, such as DL-alanine-d3 or DL-alanine-2,3,3,3-d4, serves as an invaluable tool in this regard. medchemexpress.comsmolecule.com

Deuterium from heavy water (D₂O) can be incorporated into nonessential amino acids like alanine through metabolic pathways such as transamination. physiology.orgnih.gov This labeled alanine is then incorporated into newly synthesized proteins, allowing for the measurement of protein turnover rates. physiology.orgnih.govmetsol.com Alanine is frequently used for these studies due to its abundance and the presence of four potential sites for deuterium incorporation. physiology.orgmetsol.com

The enrichment of deuterium in protein-bound alanine can be measured using techniques like gas chromatography-mass spectrometry (GC-MS) or elemental analysis-coupled isotope ratio mass spectrometry (EA-IRMS). nih.govmetsol.com These methods are highly sensitive and can detect very low levels of deuterium enrichment. metsol.com Isotopic labeling with deuterium has been successfully used to measure protein synthesis rates in various models, including cell cultures and in vivo studies in rodents and humans. physiology.orgnih.govmetsol.combiorxiv.org

In addition to deuterium, other stable isotopes like ¹³C and ¹⁵N are also used to label DL-Alanine for various research purposes, including NMR studies of high-molecular-weight proteins and metabolic flux analysis. isotope.commedchemexpress.com Isotope-coded derivatization, using light and heavy isotopic reagents, coupled with UPLC-ESI-MS/MS, provides a sensitive method for the enantioseparation and differential analysis of DL-amino acids in various samples. nih.gov

Enantiomer-Specific Isotope Analysis (ESIA) for Biogenic and Abiogenic Process Differentiation

Enantiomer-specific isotope analysis (ESIA) has emerged as a powerful tool to elucidate the origins of chiral molecules like alanine by measuring the stable isotopic compositions (e.g., δ¹³C and δ¹⁵N) of individual D- and L-enantiomers. usra.edunih.gov This technique is particularly valuable for differentiating between biogenic (produced by living organisms) and abiogenic (produced through chemical processes) sources. usra.eduarxiv.org

The core principle of ESIA lies in the fact that biological processes, being enzyme-mediated, often exhibit significant isotopic fractionation, leading to distinct isotopic signatures in the D- and L-enantiomers. arxiv.org In contrast, non-biological synthesis pathways typically result in racemic mixtures with identical isotopic compositions for both enantiomers. arxiv.org

Detailed research findings have demonstrated the utility of ESIA in various scientific fields. For instance, analysis of the Murchison meteorite, a carbonaceous chondrite, has been a key area of investigation. The stable carbon and nitrogen isotope compositions of amino acid enantiomers in such extraterrestrial samples provide insights into their origins and formation mechanisms. spiedigitallibrary.org Generally, the amino acids in these meteorites are not racemic, showing an excess of the L-enantiomer, and the similarity in δ¹³C and δ¹⁵N values for the D- and L-enantiomers of individual amino acids supports an extraterrestrial origin for this observed optical activity. spiedigitallibrary.org

A significant application of ESIA is in the study of microbial processes. Research on peptidoglycan amino acids from various bacteria, including species from the Firmicutes and Actinobacteria phyla, has revealed a consistent trend of ¹⁵N-depletion in D-alanine compared to its L-counterpart. arxiv.org The nitrogen isotopic difference, denoted as Δ¹⁵N(D-L) (defined as δ¹⁵N(D-Ala) - δ¹⁵N(L-Ala)), was found to be less than -2.0‰ in the studied bacteria. arxiv.org This isotopic heterogeneity is attributed to the enzymatic pathways involved in the synthesis of the bacterial cell wall. arxiv.org

Conversely, the chemical synthesis of racemic alanine via a nucleophilic substitution reaction (SN1 type) between 2-bromopropionic acid and ammonia (B1221849) resulted in fully homogeneous isotopic components for each enantiomer. arxiv.org This stark contrast between the isotopic signatures of biogenic and abiogenic alanine underscores the diagnostic power of ESIA.

Analytical methods such as gas chromatography-isotope ratio mass spectrometry (GC-IRMS) and high-performance liquid chromatography (HPLC) coupled with nano-elemental analysis/isotope ratio mass spectrometry (nano-EA/IRMS) are central to these investigations. usra.edunih.gov These techniques allow for the separation of derivatized or underivatized amino acid enantiomers and the precise measurement of their isotopic ratios, even from samples with low concentrations. usra.edunih.gov The development of methods that avoid pre-column chemical derivatization is particularly advantageous as it reduces potential sources of systematic error in isotopic measurements. researchgate.net

Process Analyte Key Isotopic Finding Interpretation
Microbial (Bacterial Peptidoglycan)D-Alanine vs. L-AlanineD-alanine is depleted in ¹⁵N relative to L-alanine (Δ¹⁵N(D-L) < -2.0‰). arxiv.orgEnzymatic pathways cause significant isotopic fractionation.
Abiogenic (Chemical Synthesis)Racemic AlanineHomogeneous nitrogen isotopic composition for D- and L-alanine. arxiv.orgNon-biological synthesis does not produce isotopic differentiation between enantiomers.
Extraterrestrial (Murchison Meteorite)Amino Acid EnantiomersModerate to substantial enrichments in ¹³C and ¹⁵N relative to terrestrial biology; similar isotopic values for D- and L-enantiomers. spiedigitallibrary.orgSupports an extraterrestrial origin and provides insights into prebiotic chemical pathways.

Development of Radiotracers for Biological Research (e.g., ¹¹C-labeled D-alanine)

The unique metabolic pathways of D-amino acids in bacteria, which are largely absent in mammals, have been exploited for the development of highly specific radiotracers for in vivo imaging of bacterial infections. nih.govresearchgate.netacs.org One of the most promising of these is D-[3-¹¹C]alanine, a positron emission tomography (PET) radiotracer. nih.govacs.org

The rationale behind using D-[¹¹C]alanine is that bacteria incorporate D-alanine into their peptidoglycan cell walls, a structure not present in mammalian cells. nih.govresearchgate.net This metabolic specificity allows for the targeted accumulation of the radiotracer in living bacteria, enabling their detection and localization through PET imaging. nih.govacs.org

The synthesis of D-[3-¹¹C]alanine has been achieved through methods like the asymmetric alkylation of a glycine-derived Schiff base precursor with [¹¹C]methyl iodide. nih.govacs.org This enantioselective synthesis is crucial for producing the D-enantiomer with high purity, which is essential for its specificity in biological systems. acs.orgucsf.edu

Preclinical studies in animal models have provided strong evidence for the efficacy of D-[¹¹C]alanine as a bacteria-specific imaging agent. In a mouse model of acute bacterial myositis, D-[¹¹C]alanine accumulated significantly in tissues infected with live bacteria, such as Staphylococcus aureus and Escherichia coli, but not in areas of sterile inflammation or where heat-killed bacteria were introduced. nih.govresearchgate.netacs.org

Tracer Model Key Finding Significance
D-[3-¹¹C]alanineMurine Myositis Model (S. aureus)~3.5-fold higher uptake in live bacteria-infected tissue vs. heat-killed bacteria site. nih.govacs.orgDemonstrates high specificity for viable bacteria over non-viable bacteria and inflammation.
D-[3-¹¹C]alanine vs. [¹⁸F]FDGMurine Myositis Model (S. aureus)No significant difference in [¹⁸F]FDG uptake between live and heat-killed bacteria sites. nih.govacs.orgD-[¹¹C]alanine is more specific for bacterial infection than the commonly used inflammation tracer [¹⁸F]FDG.
D-[3-¹¹C]alanine vs. [⁶⁸Ga]gallium citrate (B86180)Murine Myositis Model (S. aureus)[⁶⁸Ga]gallium citrate showed only a 2-fold higher uptake in the infected side. nih.govacs.orgD-[¹¹C]alanine provides a stronger and more specific signal for bacterial infection.
D-[3-¹¹C]alanine vs. L-[3-¹¹C]alanineMammalian Cell LinesAccumulation of D-[¹¹C]alanine was 3- to 6-fold lower than L-[¹¹C]alanine. acs.orgConfirms the specificity of D-alanine for bacterial metabolism over mammalian metabolism.
D-[3-¹¹C]alanineRat Discitis-Osteomyelitis ModelMarked accumulation of the tracer at the spinal level inoculated with live S. aureus. researchgate.netucsf.eduShows promise for imaging deep-seated and clinically challenging infections.

Furthermore, studies have shown that the uptake of D-[¹¹C]alanine decreases in antibiotic-sensitive bacteria following antimicrobial therapy, indicating its potential to monitor treatment response. nih.govacs.org The successful application of D-[¹¹C]alanine in various preclinical models, including discitis-osteomyelitis and pneumonia, provides a strong justification for its clinical translation to address a range of important human infections. nih.govresearchgate.netacs.org

Biological and Biochemical Research on Dl Alanine 2 D

Enzymatic Pathways and Stereoselectivity

Alanine (B10760859) racemase (Alr) is a ubiquitous prokaryotic enzyme that catalyzes the reversible conversion of L-alanine to its enantiomer, D-alanine. tandfonline.com This process is crucial for bacteria as D-alanine is an essential building block for the synthesis of peptidoglycan, a major component of the bacterial cell wall. tandfonline.comnih.gov The enzyme utilizes pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to facilitate the racemization reaction. tandfonline.comwikipedia.org Since alanine racemase is generally absent in higher eukaryotes, it is considered an attractive target for the development of antibacterial drugs. tandfonline.comtandfonline.com

The catalytic mechanism of alanine racemase is a well-studied process. The traditional model proposes a two-base mechanism involving a PLP-stabilized carbanion intermediate. wikipedia.org In this mechanism, the reaction begins with a transaldimination step, where the amino group of the alanine substrate displaces the lysine (B10760008) residue (Lys39) that is covalently bound to the PLP cofactor. tandfonline.comebi.ac.uk Subsequently, a proton is abstracted from the α-carbon of the alanine substrate by a catalytic residue, Tyr265, leading to the formation of a carbanionic intermediate stabilized by the electron-withdrawing properties of the PLP cofactor. wikipedia.orgebi.ac.uk A second catalytic residue, Lys39, then donates a proton to the opposite face of the intermediate, resulting in the formation of the other alanine enantiomer. wikipedia.orgebi.ac.uk A final transaldimination step releases the product and regenerates the enzyme's internal aldimine with Lys39. ebi.ac.uk An alternative mechanism has been proposed where the carboxylate oxygen atoms of the PLP-alanine complex directly participate in the proton transfer between Lys39 and Tyr265. wikipedia.org

The active site of alanine racemase contains the PLP cofactor covalently linked to a lysine residue (Lys39 in Bacillus stearothermophilus and Lys42 in Mycobacterium tuberculosis). tandfonline.comnih.govacs.org The active site geometry is highly conserved across different bacterial species. nih.gov Structural studies have identified key residues involved in catalysis, including Tyr265 and Lys39, which are positioned on opposite sides of the α-carbon of the bound alanine. wikipedia.org Other important residues, such as Arg136 and Arg219, help to bind the substrate and stabilize the PLP cofactor and reaction intermediates. acs.org

Given its essential role in bacterial survival, alanine racemase has been a key target for inhibitor development. Several compounds are known to inhibit this enzyme, including natural products and synthetic analogs. nih.gov D-cycloserine, an antibiotic used in the treatment of tuberculosis, is a well-known inhibitor that forms a stable covalent adduct with the PLP cofactor. tandfonline.comnih.gov Other inhibitors include O-carbamyl-D-serine, β-chloro-D-alanine, and alanine phosphonate. tandfonline.comnih.govtandfonline.com These substrate analogs often lack specificity and can inhibit other PLP-dependent enzymes, leading to toxicity. nih.govresearchgate.net Research efforts are focused on discovering novel, non-substrate analog inhibitors with greater specificity and reduced side effects. nih.govresearchgate.net High-throughput screening has identified new classes of alanine racemase inhibitors with antimicrobial activity against Mycobacterium tuberculosis. nih.gov

InhibitorOrganism(s) StudiedKey Findings
D-Cycloserine Mycobacterium tuberculosis, E. coli, Bacillus subtilisForms a stable covalent linkage with PLP, leading to enzyme inactivation. tandfonline.comnih.govtandfonline.com Used clinically but has toxicity due to lack of target specificity. tandfonline.comnih.gov
β-Chloro-D-alanine E. coli, Bacillus subtilisEffective inhibitor with in vivo antibacterial activity. tandfonline.com The L-isomer also shows inhibitory activity but is less specific. tandfonline.com
Alanine Phosphonate GeneralForms a stable covalent adduct with PLP. tandfonline.comnih.gov
Alafosfalin GeneralA prodrug that releases an aminomethylphosphonic acid, which inhibits alanine racemase and other enzymes. tandfonline.commdpi.com
1-Aminoethyltetrazole Salmonella, Escherichia coliInvestigated as a potential alanine racemase inhibitor, with peptide conjugates showing selective antibacterial activity. mdpi.com

Alanine dehydrogenase (AlaDH) is an enzyme that catalyzes the reversible NAD+-dependent deamination of L-alanine to pyruvate (B1213749) and ammonia (B1221849). asm.org While its primary substrate is L-alanine, some bacterial AlaDHs exhibit minor activity towards other L-amino acids. asm.org For instance, the AlaDH from Archaeoglobus fulgidus shows significant activity with L-2-aminobutyrate and lower activity with other L-amino acids like valine, serine, and threonine. asm.org The enzyme from Thermus thermophilus is also highly specific for L-alanine but can be inhibited by D-alanine and D-cysteine. nih.govresearchgate.net In some bacteria, AlaDH plays a role in utilizing alanine as a carbon and nitrogen source. nih.gov

D-alanine aminotransferase (DAAT), also known as D-amino acid aminotransferase, catalyzes the transfer of an amino group from a D-amino acid to an α-keto acid. ebi.ac.ukuniprot.org A common reaction is the conversion of D-alanine and 2-oxoglutarate to pyruvate and D-glutamate. ebi.ac.ukjulius-kuehn.de This enzyme has a broad substrate specificity, acting on the D-isomers of several amino acids including alanine, leucine (B10760876), aspartate, and glutamate (B1630785). ebi.ac.ukuniprot.org In some marine bacteria, such as Pseudoalteromonas sp. strain CF6-2, D-alanine aminotransferase is essential for the catabolism of D-alanine. nih.govasm.orgnih.gov This pathway is distinct from that in many terrestrial bacteria which primarily use D-amino acid dehydrogenases or racemases for D-alanine catabolism. nih.gov The activity of D-alanine aminotransferase is crucial for the recycling and mineralization of D-alanine in marine environments, contributing to the oceanic nitrogen cycle. nih.govasm.orgnih.gov

EnzymeOrganism(s)Substrate(s) / Activity
Alanine Dehydrogenase (AlaDH) Archaeoglobus fulgidusPrimarily L-alanine; also L-2-aminobutyrate, valine, serine, threonine. asm.org
Thermus thermophilusHighly specific for L-alanine; inhibited by D-alanine and D-cysteine. nih.govresearchgate.net
D-Alanine Aminotransferase (DAAT) Bacillus subtilisActs on D-isomers of alanine, leucine, aspartate, glutamate, aminobutyrate, norvaline, and asparagine. uniprot.org
Pseudoalteromonas sp. CF6-2Essential for the catabolism of D-alanine. nih.govasm.org

D-amino acid amidase (DAA) is an enzyme that specifically catalyzes the hydrolysis of D-amino acid amides to produce the corresponding D-amino acid and ammonia. nih.gov This stereospecificity makes DAA a valuable biocatalyst for the production of enantiomerically pure D-amino acids, which are important building blocks for pharmaceuticals, agrochemicals, and food additives. nih.govpu-toyama.ac.jpnih.gov

DAAs have been isolated and characterized from various microorganisms. The DAA from Ochrobactrum anthropi SV3 has a structure similar to penicillin-recognizing proteins and forms a pseudo acyl-enzyme intermediate during catalysis. nih.gov Another D-amino acid amidase from Delftia acidovorans is particularly active towards low-molecular-weight D-amino acid amides like D-alanine amide. pu-toyama.ac.jp A thermostable D-stereospecific alanine amidase from Brevibacillus borstelensis BCS-1 shows strong activity towards a range of D-amino acid amides, including those with aromatic, aliphatic, and branched side chains, but has no activity towards L-amino acid amides. nih.govkribb.re.kr

The primary application of D-amino acid amidases is in the kinetic resolution of racemic mixtures of amino acid amides. By selectively hydrolyzing the D-enantiomer, the D-amino acid can be separated from the unreacted L-amino acid amide. This enzymatic approach is often more efficient and environmentally friendly than chemical synthesis methods for producing optically pure D-amino acids. researchgate.net For example, D-phenylalanine and D-valine, used in the synthesis of antibiotics and insecticides respectively, can be produced using this method. pu-toyama.ac.jp

Enzyme SourceSubstrate SpecificityKey Characteristics
Ochrobactrum anthropi SV3 D-amino acid amidesSimilar structure to penicillin-recognizing proteins. nih.gov
Delftia acidovorans Low-molecular-weight D-amino acid amides (e.g., D-alanine amide)Maximum activity at 40°C and pH 8.5. pu-toyama.ac.jp
Brevibacillus borstelensis BCS-1 D-amino acid-containing aromatic, aliphatic, and branched amino acid amidesThermostable, with optimal activity at 85°C and pH 9.0. nih.govkribb.re.kr

Microbial Physiology and Metabolic Pathways Involving DL-Alanine (2-D)

D-alanine is a fundamental component of the bacterial cell wall, specifically within the peptidoglycan layer that provides structural integrity and shape to the bacterial cell. nih.govsigmaaldrich.comlibretexts.org The biosynthesis of peptidoglycan begins in the cytoplasm with the synthesis of a precursor molecule that terminates in a D-alanyl-D-alanine dipeptide. sigmaaldrich.comresearchgate.net This dipeptide is formed from two molecules of D-alanine by the enzyme D-alanyl-D-alanine ligase. sigmaaldrich.com The D-alanine itself is produced from L-alanine by the action of alanine racemase. sigmaaldrich.com

The resulting muramyl pentapeptide precursor, containing the D-Ala-D-Ala terminus, is then transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan network. nih.govsigmaaldrich.com The cross-linking of adjacent peptide chains, a reaction catalyzed by transpeptidases, involves the cleavage of the terminal D-alanine residue from one chain and the formation of a new peptide bond with an amino acid on an adjacent chain. nih.govresearchgate.netfrontiersin.org This cross-linking process is what gives the peptidoglycan its rigid, mesh-like structure, which is essential for withstanding the internal turgor pressure of the cell and maintaining cell shape. frontiersin.org

The presence of D-amino acids, particularly D-alanine, in the peptidoglycan provides protection against many proteases that are specific for L-amino acids, thus preserving the integrity of the cell wall. libretexts.org The critical role of D-alanine in peptidoglycan synthesis makes the enzymes involved in its production and incorporation, such as alanine racemase and D-alanyl-D-alanine ligase, prime targets for antibiotics. sigmaaldrich.comresearchgate.net For example, the antibiotic vancomycin (B549263) functions by binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor, thereby inhibiting the transpeptidation step and preventing cell wall assembly. researchgate.netfrontiersin.org

While D-alanine is essential for cell wall synthesis, bacteria also possess pathways for its catabolism, allowing them to utilize it as a source of carbon and nitrogen. nih.govfrontiersin.org The catabolism of D-alanine is primarily carried out by two key enzymes: D-amino acid dehydrogenase (DadA) and D-alanine aminotransferase (DAAT). nih.govfrontiersin.org D-amino acid dehydrogenase catalyzes the oxidative deamination of D-alanine to pyruvate, which can then enter central metabolic pathways. uniprot.org This enzyme has a broad substrate specificity but is often most active with D-alanine. uniprot.org

In some bacteria, particularly in marine environments, D-alanine aminotransferase plays a more significant role in D-alanine catabolism. nih.govasm.org This enzyme transfers the amino group from D-alanine to an α-keto acid, such as 2-oxoglutarate, producing pyruvate and another D-amino acid, like D-glutamate. ebi.ac.uknih.gov The pyruvate can be used for energy and carbon, while the amino group can be assimilated for various biosynthetic processes.

The metabolism of D-alanine by marine bacteria is an important component of the oceanic nitrogen cycle. nih.govasm.orgnih.gov D-alanine is one of the most abundant D-amino acids in the ocean, released into the dissolved organic nitrogen (DON) pool through processes like bacterial cell lysis. nih.govasm.org Marine bacteria, especially Gammaproteobacteria, can utilize this D-alanine as a nutrient source. nih.govasm.orgnih.gov The catabolism of D-alanine by these microorganisms contributes to the recycling and mineralization of organic nitrogen, making it available for other marine life. nih.govnih.gov Studies on marine bacteria like Pseudoalteromonas sp. CF6-2 have shown that D-alanine aminotransferase is indispensable for their ability to grow on D-alanine, highlighting the importance of this pathway in marine ecosystems. nih.govresearchgate.net

Biofilm Formation and Regulation by D-Amino Acids

D-amino acids, including D-alanine, play a significant role in the regulation of bacterial biofilm formation. Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, and their formation is a critical process for bacterial survival and pathogenesis. Research has shown that a mixture of D-amino acids, specifically D-leucine, D-methionine, D-tyrosine, and D-tryptophan, can inhibit biofilm formation in bacteria such as Bacillus subtilis and Staphylococcus aureus. mdpi.com These D-amino acids can also trigger the disassembly of mature biofilms. mdpi.com

The mechanism behind this regulation involves the incorporation of D-amino acids into the peptidoglycan layer of the bacterial cell wall. iwaponline.comresearchgate.net This incorporation alters the structure of the cell wall, affecting its physicochemical properties. iwaponline.com For instance, in Bacillus subtilis, certain D-amino acids are thought to replace D-alanine in the cell wall, leading to changes that inhibit biofilm development. iwaponline.com Studies have also indicated that D-amino acids can interfere with protein synthesis, which is crucial for biofilm integrity. researchgate.net In Staphylococcus aureus, D-tyrosine has been shown to prevent the localization of proteins to the cell surface, thereby inhibiting the accumulation of matrix proteins necessary for biofilm formation. researchgate.net

Furthermore, D-amino acids can influence the initial attachment of bacteria to surfaces, a crucial first step in biofilm formation. They have been observed to reduce the adhesion efficiency of mixed microorganisms and promote their desorption. iwaponline.com This effect may be due to alterations in hydrogen bonding and surface potential. iwaponline.com The inhibition of extracellular polymeric substance (EPS) secretion, a key component of the biofilm matrix, is another mechanism by which D-amino acids regulate biofilms. iwaponline.com Specifically, the presence of certain D-amino acids has been shown to decrease the protein and carbohydrate content within the EPS. iwaponline.com

It is important to note that the effectiveness of D-amino acids in inhibiting biofilm formation can be influenced by experimental conditions such as the composition of the growth medium. mdpi.com While some studies have demonstrated a clear inhibitory effect, others have found no such effect, highlighting the complexity of these interactions. mdpi.com In Streptococcus mutans, a key bacterium in dental caries, the metabolic pathway of D-alanine is essential for its growth and biofilm formation, suggesting that targeting this pathway could be a viable anti-caries strategy. bvsalud.orgnih.gov

Metabolic Engineering Strategies for Enhanced Alanine Production

Metabolic engineering has been extensively employed to enhance the production of L-alanine in various microorganisms, with Corynebacterium glutamicum and Escherichia coli being the primary industrial workhorses. nih.govoup.com The core strategies revolve around redirecting carbon flux towards alanine synthesis, eliminating competing metabolic pathways, and overcoming feedback inhibition. nih.gov

A key approach involves the overexpression of enzymes directly involved in alanine synthesis. For example, the introduction and overexpression of the alaD gene from Bacillus subtilis, which encodes for alanine dehydrogenase, has been shown to significantly increase L-alanine yields in C. glutamicum. researchgate.net This enzyme catalyzes the conversion of pyruvate to alanine. researchgate.net

Another critical strategy is the disruption of pathways that compete for the precursor, pyruvate. In C. glutamicum, knocking out genes involved in fatty acid synthesis, such as fasB, has been shown to redirect metabolic flux from fatty acid production to L-alanine biosynthesis. researchgate.net Similarly, in E. coli, the elimination of pathways leading to the formation of byproducts like acetate (B1210297) and lactate (B86563) is a common strategy to maximize the carbon flow towards alanine. pnas.org

Enhancing the uptake of the carbon source, typically glucose, is also crucial. Engineering the glucose uptake system to be independent of the phosphotransferase system (PTS) can conserve phosphoenolpyruvate (B93156) (PEP), a key intermediate for the synthesis of some amino acids. nih.gov Additionally, strengthening the anaplerotic pathways to replenish intermediates of the tricarboxylic acid (TCA) cycle, such as oxaloacetate, is important for sustained production. nih.gov

Overcoming feedback inhibition of key enzymes in the biosynthetic pathway is another fundamental step. nih.gov This is often achieved through site-directed mutagenesis to create enzymes that are resistant to inhibition by the final product, L-alanine. nih.gov Furthermore, identifying and overexpressing exporter proteins, such as the alaE gene product in E. coli, can facilitate the secretion of L-alanine out of the cell, thereby reducing intracellular accumulation and potential feedback inhibition. researchgate.net

Through a combination of these strategies, researchers have achieved significant improvements in L-alanine production. For instance, an engineered C. glutamicum strain was able to produce 104 g/L of L-alanine in a 5 L fermenter after 48 hours. cnif.cn Similarly, engineered E. coli strains have demonstrated high yields of L-alanine under anaerobic fermentation conditions. oup.com

Table 1: Key Metabolic Engineering Strategies for Enhanced Alanine Production

StrategyTarget/MethodOrganismEffect
Enzyme Overexpression Overexpression of alanine dehydrogenase (alaD)Corynebacterium glutamicumIncreased conversion of pyruvate to alanine. researchgate.net
Pathway Disruption Knockout of fatty acid synthesis genes (e.g., fasB)Corynebacterium glutamicumRedirected metabolic flux towards alanine synthesis. researchgate.net
Carbon Source Utilization Engineering of non-PTS glucose uptakeCorynebacterium glutamicumEnhanced glucose uptake and precursor availability. nih.gov
Feedback Inhibition Removal Site-directed mutagenesis of key enzymesEscherichia coliReduced inhibition by L-alanine. nih.gov
Exporter Overexpression Overexpression of alanine export protein (alaE)Escherichia coliIncreased secretion of L-alanine. researchgate.net

DL-Alanine (2-D) in Broader Biological Contexts

Studies on the Glucose-Alanine Cycle in Vertebrate Metabolism

The glucose-alanine cycle, also known as the Cahill cycle, is a crucial metabolic pathway that links the metabolism of glucose and amino acids between muscle tissue and the liver. wikipedia.orgtuscany-diet.net This cycle plays a vital role in transporting nitrogen from peripheral tissues, primarily skeletal muscle, to the liver in a non-toxic form. tuscany-diet.net

During periods of fasting or prolonged exercise, muscle protein is broken down, and the resulting amino groups are transferred to pyruvate, which is derived from glycolysis. slideshare.netresearchgate.net This transamination reaction forms alanine. wikipedia.org The alanine is then released into the bloodstream and transported to the liver. wikipedia.orgtuscany-diet.net

In the liver, the process is reversed. Alanine undergoes transamination with α-ketoglutarate to yield pyruvate and glutamate. tuscany-diet.net The carbon skeleton of alanine, now in the form of pyruvate, can be used for gluconeogenesis to produce glucose. tuscany-diet.netslideshare.net This newly synthesized glucose is then released back into the bloodstream and can be taken up by the muscles and other tissues for energy. slideshare.netyoutube.com The amino group from alanine, now on glutamate, can be released as ammonium (B1175870) and subsequently enter the urea (B33335) cycle for safe disposal. wikipedia.orgyoutube.com

The glucose-alanine cycle serves several important functions:

Nitrogen Transport: It provides a safe mechanism for transporting excess nitrogen from muscles to the liver for conversion into urea. wikipedia.orgtuscany-diet.net

Carbon Skeleton Recycling: It allows for the recycling of carbon skeletons from amino acid catabolism in the muscle back to the liver for glucose synthesis. wikipedia.org

Glucose Homeostasis: It contributes to maintaining blood glucose levels, especially during periods when dietary glucose is unavailable. slideshare.net

Studies have highlighted the importance of this cycle in regulating hepatic mitochondrial oxidation, particularly during extended fasting. wikipedia.org The cycle effectively shifts a portion of the metabolic burden from the muscles to the liver, allowing for the efficient use of amino acids as an energy source in peripheral tissues. tuscany-diet.net

Investigations of D-Alanine in Plant Growth and Development

The role of D-amino acids, including D-alanine, in plant biology is complex and not fully understood. While for a long time they were considered detrimental to plant growth, recent research has necessitated a revision of this view. nih.gov Plants are constantly exposed to D-amino acids in the soil, which are largely produced by bacteria. nih.gov

The application of exogenous D-alanine to plants has yielded mixed results. In some cases, such as in Arabidopsis thaliana, D-alanine at concentrations above 0.5 mM has been shown to inhibit seedling growth. nih.gov Similarly, other D-amino acids have also been reported to have growth-retarding effects. slu.seslu.se However, there is also evidence that plants can utilize D-alanine as a nitrogen source. mdpi.com For instance, wheat plants have been shown to take up and assimilate D-alanine at a rate comparable to its L-enantiomer. nih.gov

The ability of plants to take up D-amino acids from the soil has been demonstrated, with specific transporters like LHT1 being implicated in this process. nih.gov Plants also possess the ability to synthesize some D-amino acids de novo. nih.gov The presence of dipeptides containing D-alanine has been identified in rice plants. slu.se

Recent findings suggest that D-amino acids can act as signaling molecules in plants. nih.gov For example, D-serine has been shown to be involved in regulating pollen tube growth. nih.gov While the specific signaling roles of D-alanine are less clear, the fact that plants can both take up and synthesize D-amino acids points towards potential physiological functions beyond simply being a nitrogen source or a toxic compound. nih.govmdpi.com The introduction of genes for D-amino acid metabolizing enzymes into plants has been shown to convert the negative effects of D-alanine into positive ones, allowing the plants to grow on otherwise toxic concentrations of this D-amino acid. slu.seslu.se

Table 2: Effects of Exogenous D-Alanine on Plants

Plant SpeciesConcentrationObserved Effect
Arabidopsis thaliana> 0.5 mMInhibition of seedling growth. nih.gov
WheatNot specifiedUtilized as a nitrogen source. nih.gov
Barley and PeasNot specifiedReduced growth when provided as the sole nitrogen source. slu.se

Neurobiological Research on D-Alanine Interactions with Receptors (e.g., NMDAR)

D-alanine is present in the mammalian brain and plays a significant role as a neuromodulator, primarily through its interaction with the N-methyl-D-aspartate receptor (NMDAR). mdpi.comnih.gov The NMDAR is a type of ionotropic glutamate receptor that is crucial for synaptic plasticity, learning, and memory. nih.gov

The NMDAR requires the binding of both glutamate (at the agonist site) and a co-agonist (at the glycine (B1666218) binding site) for its ion channel to open. mdpi.com D-alanine acts as a potent co-agonist at the glycine site of the NMDAR. benthamopen.commdpi.com Its efficacy as a co-agonist can vary depending on the specific subunit composition of the NMDAR. For example, at receptors containing the GluN2A subunit, D-alanine is a full agonist with high potency, evoking a response similar to glycine. mdpi.com However, at receptors with the GluN2C subunit, its relative efficacy is lower. mdpi.com

Research has linked alterations in D-alanine levels to certain neurological and psychiatric conditions. For instance, elevated levels of D-alanine have been observed in the brains of patients with Alzheimer's disease. mdpi.com There is also evidence suggesting that D-alanine may have therapeutic potential in the treatment of schizophrenia, a condition associated with NMDAR hypofunction. benthamopen.com Studies have shown that D-alanine can improve symptoms in individuals with schizophrenia when used as an adjunct to conventional antipsychotic medications. benthamopen.com

The primary source of D-alanine in the brain is thought to be from intestinal bacteria. nih.govmdpi.com It is metabolized in the brain by the enzyme D-amino acid oxidase (DAAO). nih.gov The distribution of DAAO in the brain, however, does not perfectly correlate with the distribution of NMDARs, which has implications for the therapeutic use of DAAO inhibitors to enhance NMDAR function. benthamopen.com

In addition to its role at the NMDAR, D-alanine is also a known ligand for glycine receptors, although it acts as a weaker agonist at these receptors compared to its enantiomer, L-alanine. mdpi.com The intricate interplay of D-alanine with these crucial neurotransmitter receptors underscores its importance in normal brain function and its potential as a target for therapeutic intervention in various neurological disorders.

Advanced Synthetic Methodologies and Enantiomeric Resolution

Chemical Synthesis Approaches for DL-Alanine (2-D)

Chemical synthesis provides robust and scalable methods for the production of racemic DL-alanine. These approaches are characterized by their reliance on well-understood reaction mechanisms, though they often require significant optimization to maximize efficiency and product purity.

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a fundamental method for producing α-amino acids. nih.gov The classical reaction for alanine (B10760859) involves a one-pot, three-component reaction between acetaldehyde, ammonia (B1221849), and hydrogen cyanide. nih.govwikipedia.org This process first forms an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield DL-alanine. nih.govwikipedia.org The reaction produces a racemic mixture, containing equal amounts of D- and L-alanine, because the cyanide nucleophile can attack the planar imine intermediate from either face with equal probability. nih.gov

Optimization of the Strecker pathway is crucial for industrial-scale production. Key parameters that can be adjusted to improve yield and reaction rates include temperature, pressure, pH, and the concentration of reactants. The hydrolysis step, typically conducted under acidic or basic conditions, is often a focus for optimization to ensure complete conversion of the aminonitrile intermediate while minimizing side reactions. Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the reaction mechanism in detail, including the proton transfer steps and the energy barriers of transition states. nih.gov For instance, DFT calculations have identified the rate-determining step in the formation of the aminonitrile and the subsequent hydrolysis, providing theoretical groundwork for targeted optimization. nih.gov

Table 1: Key Stages of the Strecker Synthesis for Alanine

StageReactantsIntermediate/ProductKey Transformation
Iminium Ion Formation Acetaldehyde, AmmoniaIminium ionNucleophilic addition of ammonia to the aldehyde, followed by dehydration.
Aminonitrile Formation Iminium ion, Cyanideα-AminonitrileNucleophilic attack of cyanide on the iminium ion.
Hydrolysis α-Aminonitrile, Water (acid/base catalyst)DL-AlanineConversion of the nitrile group to a carboxylic acid.

This table outlines the principal transformations in the Strecker synthesis of DL-alanine.

Another established chemical route to DL-alanine involves the amination of α-halogenated propionic acids. This method typically uses α-bromopropionic acid or α-chloropropionic acid as the starting material. orgsyn.org The synthesis is a nucleophilic substitution reaction where the halogen atom is displaced by an amino group, most commonly introduced by using a large excess of aqueous ammonia. orgsyn.org

The reaction of α-bromopropionic acid with concentrated aqueous ammonia, when left to proceed over several days at room temperature, yields DL-alanine. orgsyn.org The product is then isolated from the reaction mixture by concentration and precipitation, often using an alcohol like methanol (B129727) to reduce its solubility. orgsyn.org Yields for this method are reported to be in the range of 65-70%. orgsyn.org

Similarly, enantiomerically pure D- or L-alanine can be synthesized by starting with an optically active chloropropionic acid precursor. google.comgoogle.com For example, reacting L-chloropropionic acid with ammonia in an aqueous solution at elevated temperatures (e.g., 50-110°C) and controlled pH (e.g., 6.5-7.5) results in an inversion of stereochemistry, yielding D-alanine. google.comgoogle.com This demonstrates the versatility of using halogenated precursors to achieve specific stereochemical outcomes.

Biocatalytic and Fermentative Production of DL-Alanine (2-D) and its Enantiomers

Biotechnological methods offer a compelling alternative to chemical synthesis, often providing high enantiopurity and operating under milder, more environmentally benign conditions. These strategies leverage the metabolic machinery of microorganisms or the specificity of isolated enzymes.

Metabolically engineered microorganisms, particularly Escherichia coli, have been developed as efficient whole-cell biocatalysts for producing both D- and L-alanine. nih.govfrontiersin.org These systems are created by introducing and overexpressing specific genes that encode the necessary enzymes for alanine biosynthesis. A common strategy involves engineering E. coli to co-express three key enzymes: alanine dehydrogenase (ald), alanine racemase (dadX), and glucose dehydrogenase (gdh). frontiersin.orgnih.gov

In this engineered pathway, glucose dehydrogenase oxidizes glucose to generate the reduced cofactor NADH. Alanine dehydrogenase then utilizes this NADH to catalyze the reductive amination of pyruvate (B1213749) to L-alanine. nih.govresearchgate.net Finally, alanine racemase interconverts L-alanine and D-alanine, allowing for the production of a racemic mixture or a targeted enantiomer if the racemase activity is controlled or omitted. nih.gov For example, deleting the native catabolic alanine racemase gene (dadX) in E. coli can minimize the conversion of the desired L-alanine product to D-alanine. sigmaaldrich.com

To maximize the production of D/L-alanine in recombinant hosts, advanced genetic engineering techniques such as the BioBrick method are employed. nih.govnih.gov The BioBrick approach utilizes standardized biological parts (promoters, ribosome binding sites, coding sequences, terminators) that can be easily assembled into multi-gene expression plasmids. nih.govresearchgate.net This modularity facilitates the rapid construction and optimization of biosynthetic pathways.

Table 2: Research Findings on Recombinant E. coli for D/L-Alanine Production

Strain/PlasmidKey Genes Co-expressedSubstratesProduct Concentration (3h)Reference
E. coli BL21(DE3) with pET-22bNS-DadX-Ald-Gdh ald (alanine dehydrogenase) from B. pseudofirmusD-glucose, Sodium pyruvate, Ammonium (B1175870) chlorideD-Alanine: 6.48 g/L nih.gov
dadX (alanine racemase) from B. pseudofirmusL-Alanine: 7.05 g/L nih.gov
gdh (glucose dehydrogenase) from B. pseudofirmus nih.gov

This table summarizes the results from a study utilizing a BioBrick approach for enhanced D/L-alanine biosynthesis.

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture produced by chemical synthesis. This method relies on the high stereoselectivity of enzymes. For DL-alanine, a common approach is the kinetic resolution of an N-acylated derivative, such as N-acetyl-DL-alanine, using an enzyme called acylase. tandfonline.comtandfonline.com

Mold acylases, particularly those from species like Aspergillus, asymmetrically hydrolyze only the L-isomer of the N-acetylated amino acid. tandfonline.comtandfonline.com The reaction mixture, initially containing N-acetyl-D-alanine and N-acetyl-L-alanine, is transformed by the acylase into a mixture of L-alanine and unreacted N-acetyl-D-alanine. tandfonline.com

These two products can then be easily separated based on their different chemical properties (e.g., solubility). The free L-alanine is collected, and the N-acetyl-D-alanine can be subjected to acid hydrolysis to remove the acetyl group, yielding pure D-alanine. tandfonline.com This method is valued for its ability to produce enantiomers of high optical purity. tandfonline.com

Development of Novel Enantioselective Methodologies

The imperative for enantiomerically pure D- and L-alanine has propelled the development of sophisticated and highly selective synthetic strategies. Asymmetric catalysis, in particular, has emerged as a powerful tool, enabling the direct formation of the desired enantiomer with high efficiency and stereocontrol. These methodologies are pivotal in overcoming the limitations of traditional resolution techniques and providing access to these crucial chiral building blocks for the pharmaceutical and fine chemical industries.

Asymmetric Catalysis for D- or L-Alanine Synthesis

Asymmetric catalysis for the synthesis of D- or L-alanine leverages chiral catalysts to influence the stereochemical outcome of a chemical transformation, yielding a preponderance of one enantiomer over the other. This field has witnessed remarkable progress, with a diverse array of catalytic systems being developed, each with its unique advantages in terms of selectivity, activity, and substrate scope. Key approaches include enzymatic catalysis, asymmetric hydrogenation, and chiral phase-transfer catalysis, among others. These methods often start from prochiral precursors and, through a stereocontrolled reaction pathway, establish the chiral center at the α-carbon of the alanine molecule.

Enzymatic Catalysis:

Biocatalysis has proven to be a highly effective and environmentally benign approach for the synthesis of enantiopure alanine. Enzymes, with their inherent chirality and high specificity, can catalyze reactions with exceptional levels of enantioselectivity and under mild reaction conditions.

For the synthesis of D-alanine , (R)-selective transaminases have been extensively investigated. These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, such as pyruvate. For instance, an engineered (R)-selective transaminase from Capronia epimyces (CeTA F113T) has been successfully employed for the asymmetric amination of pyruvate. This biocatalyst demonstrated a high conversion yield of 95.2% and an outstanding enantiomeric excess (e.e.) of over 99% for D-alanine. nih.gov In another approach, a combination of alanine dehydrogenase and ω-transaminase has been utilized for the deracemization of a racemic mixture of D,L-alanine, affording D-alanine with a 95% reaction yield and an enantiomeric excess greater than 99%.

Similarly, the synthesis of L-alanine has been achieved through enzymatic routes. Metabolic engineering of microorganisms like Escherichia coli has enabled the high-yield production of L-alanine from renewable resources. By optimizing the metabolic pathways, one engineered strain was capable of producing 114 g/L of L-alanine with a yield of 0.95 g/g of glucose and a chiral purity exceeding 99.5%.

Asymmetric Hydrogenation:

The asymmetric hydrogenation of prochiral dehydroalanine (B155165) derivatives is a cornerstone of enantioselective alanine synthesis, particularly for the L-enantiomer. This method involves the addition of hydrogen across the double bond of a dehydroalanine precursor, guided by a chiral transition metal catalyst, most commonly based on rhodium complexes with chiral phosphine (B1218219) ligands.

A classic example is the hydrogenation of methyl 2-acetamidoacrylate. Utilizing a rhodium catalyst bearing the chiral diphosphine ligand DuPhos, L-alanine derivatives can be obtained with exceptional enantioselectivity. For instance, the hydrogenation of methyl 2-acetamidoacrylate using a Rh-MeDuPHOS complex can achieve an enantiomeric excess of over 99% for the corresponding L-alanine derivative. The choice of ligand is critical in determining the stereochemical outcome, and a wide variety of chiral phosphine ligands have been developed to fine-tune the selectivity of this transformation.

Chiral Phase-Transfer Catalysis:

Chiral phase-transfer catalysis (PTC) has emerged as a powerful methodology for the asymmetric synthesis of α-amino acids, including alanine. This technique typically involves the alkylation of a glycine-derived Schiff base under biphasic conditions, where a chiral phase-transfer catalyst shuttles the enolate from the aqueous phase to the organic phase, where it reacts with an alkylating agent.

The enantioselectivity of the reaction is controlled by the chiral environment created by the catalyst. Maruoka catalysts, which are C2-symmetric chiral quaternary ammonium salts, have been particularly effective in this context. For the synthesis of D-alanine derivatives, the alkylation of a glycine (B1666218) benzophenone (B1666685) imine with methyl iodide in the presence of a chiral Maruoka catalyst can proceed with high yields and enantioselectivities. For example, enantiomeric excesses of up to 96% have been reported for the synthesis of D-alanine derivatives using this approach. The nature of the Schiff base, the alkylating agent, and the specific structure of the chiral catalyst all play crucial roles in achieving high stereocontrol.

Organocatalysis:

In recent years, organocatalysis, which utilizes small chiral organic molecules as catalysts, has become an increasingly important tool for asymmetric synthesis. For the preparation of alanine derivatives, organocatalytic approaches often involve the conjugate addition of nucleophiles to dehydroalanine precursors. Chiral primary amine-thiourea catalysts have been shown to be effective in promoting the Michael addition of various nucleophiles to dehydroalanine derivatives, affording functionalized alanine analogs with high enantioselectivity. nih.gov

Asymmetric Strecker Synthesis:

The Strecker synthesis is a classic method for the preparation of α-amino acids. The development of catalytic asymmetric versions of this reaction has provided a valuable route to enantiomerically enriched amino acids. This approach involves the reaction of an imine with a cyanide source in the presence of a chiral catalyst to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. While broadly applicable, the asymmetric Strecker synthesis has been successfully used for the preparation of a variety of α-amino acids, with the potential for extension to alanine synthesis using appropriate starting materials and catalysts. acs.orgnih.gov

The following table provides a summary of selected research findings on the asymmetric catalysis for D- and L-alanine synthesis:

EnantiomerCatalytic MethodCatalyst/EnzymeSubstrateYieldEnantiomeric Excess (e.e.)
D-Alanine Enzymatic CatalysisEngineered (R)-selective transaminase (CeTA F113T)Pyruvate95.2% (conversion)>99%
D-Alanine Enzymatic CatalysisAlanine dehydrogenase & ω-transaminaseD,L-Alanine (deracemization)95%>99%
D-Alanine Chiral Phase-Transfer CatalysisChiral Maruoka CatalystGlycine benzophenone imine & Methyl iodideHighup to 96%
L-Alanine Enzymatic CatalysisMetabolically engineered E. coliGlucose114 g/L>99.5% (chiral purity)
L-Alanine Asymmetric HydrogenationRh-DuPhos complexMethyl 2-acetamidoacrylateHigh>99%

Interactions and Emerging Research Applications of Dl Alanine 2 D

Intermolecular Interactions in Aqueous and Mixed Solvent Systems

The behavior of DL-Alanine in solutions is governed by a complex interplay of intermolecular forces. In aqueous solutions, DL-Alanine exists as a zwitterion, with a positively charged amino group (-NH3+) and a negatively charged carboxyl group (-COO-). This dual nature allows for strong electrostatic interactions and hydrogen bonding with water molecules, leading to significant hydration. The presence of water molecules attached to the zwitterions creates a cohesive environment in the solution. rjpbcs.com

Studies on DL-Alanine in mixed solvent systems, such as water-glycerol, water-ethylene (B12542467) glycol, and water-1,2-propylene glycol, have revealed important insights into its interaction thermodynamics. The enthalpy of dissolving DL-Alanine in these mixtures has been measured, and the enthalpy coefficients for pairwise interactions between DL-Alanine and the polyol molecules were found to be positive. researchgate.net This suggests that the interactions between DL-Alanine and these organic solvents are less favorable than their individual interactions with water.

Furthermore, research on DL-Alanine in aqueous solutions of sodium thiosulfate (B1220275) pentahydrate has indicated strong preferential solvation and a "structure-making" effect on the water. iaea.org This highlights the significant influence of electrolytes on the intermolecular interactions of DL-Alanine. The study of these interactions in various solvent systems is crucial for understanding the stability and behavior of proteins and amino acids in different chemical environments. iaea.orgnano-ntp.com

Table 1: Investigated Solvent Systems for DL-Alanine Interactions

Solvent System Component 1 Solvent System Component 2 Key Findings
Water Glycerol Positive enthalpy coefficients of pair interactions. researchgate.net
Water Ethylene Glycol Positive enthalpy coefficients of pair interactions. researchgate.net
Water 1,2-Propylene Glycol Positive enthalpy coefficients of pair interactions. researchgate.net
Water Sodium Thiosulfate Pentahydrate Strong preferential solvation and structure-making effect. iaea.org
Water N,N-Dimethyl Formamide (DMF) Transfer energetics are guided by a combination of dispersion interaction, basicity, acidity, hydrogen bonding, and hydrophobic/hydrophilic interactions. asianpubs.org

Chelation Studies with Transition Metals

DL-Alanine has been utilized in studies concerning the chelation of transition metals. targetmol.comsigmaaldrich.comchemondis.comformulationbio.comchemsrc.com Chelation is a process where a central metal ion binds to a ligand at two or more points. In the case of DL-Alanine, both the amino and carboxyl groups can participate in coordinating with a metal ion. Research has specifically mentioned the use of DL-Alanine in mixed ligand (chelate) studies with transition metals such as copper (Cu(II)), zinc (Zn(II)), and cadmium (Cd(II)). sigmaaldrich.comchemondis.comformulationbio.comchemsrc.com These studies are fundamental to understanding the role of amino acids in metal ion transport and metabolism, as well as for the development of new coordination compounds with specific properties.

DL-Alanine (2-D) in Advanced Material Science Research

The unique crystalline structure and properties of DL-Alanine have made it a compound of interest in materials science, particularly for its piezoelectric and pyroelectric characteristics and its role in the synthesis of nanomaterials.

Piezoelectric and Pyroelectric Properties of DL-Alanine Crystal Films and Nanofibers

DL-Alanine crystals possess non-centrosymmetric structures, a prerequisite for piezoelectricity—the ability to generate an electric charge in response to applied mechanical stress. researchgate.net Research has demonstrated that DL-Alanine crystal films can generate a voltage of up to 0.8 V under manual compression, which is notably higher than that produced by other amino acid crystals. amazonaws.com This suggests potential applications in energy harvesting and as force sensors in electronic devices. amazonaws.comnih.gov

Furthermore, the piezoelectric and pyroelectric properties of electrospun nanofibers embedded with DL-Alanine have been investigated. researchgate.netresearchgate.netdntb.gov.ua Pyroelectricity is the property of certain crystals to generate a temporary voltage when they are heated or cooled. Studies have reported on the pyroelectric effect in DL-Alanine crystals, particularly on their nonpolar faces. acs.org These findings open up possibilities for using DL-Alanine-based materials in biocompatible energy harvesters for applications like implantable electronics. researchgate.netresearchgate.net The effective piezoelectric coefficient of DL-alanine has been measured to be up to 10 pm/V in pure crystals and can be influenced by doping. urfu.ru

Table 2: Measured Electrical Properties of DL-Alanine Materials

Material Property Measured Value Potential Application
DL-Alanine Crystal Film Piezoelectric Voltage Up to 0.8 V Energy Harvesters, Force Sensors amazonaws.com
DL-Alanine Nanofibers Piezoelectric Current Density Up to 7 µA m⁻² Biocompatible Energy Harvesters researchgate.net
Pure DL-Alanine Crystals Effective Piezoelectric Coefficient (deff) Up to 10 pm/V Sensors, Transducers urfu.ru
DL-Alanine Crystal Films Longitudinal Piezoelectric Response Up to 5 pC/N Transducing Crystal Films amazonaws.com

Role in Nanoparticle Synthesis and Surface Modification for Research Tools

DL-Alanine has been employed as both a reducing and a capping agent in the synthesis of nanoparticles, particularly silver nanoparticles. chemondis.comformulationbio.comchemsrc.com In this process, DL-Alanine facilitates the reduction of metal ions to form nanoparticles and then stabilizes them by binding to their surface, preventing aggregation. psu.edu This method is considered environmentally benign and has been used to produce highly crystalline silver nanospheres with applications in catalysis and disinfection. researchgate.net

The surface modification of nanoparticles with amino acids like alanine (B10760859) is an area of active research. For instance, D-alanyl-D-alanine has been used to modify gold nanoparticles to create a broad-spectrum sensor for bacteria. nih.gov The principle behind this is that bacteria can incorporate the D-amino acid dipeptide into their cell walls, leading to a detectable change in the nanoparticle solution. nih.gov Similarly, grafting L-alanine onto hydroxyapatite (B223615) nanoparticles has been shown to improve their biocompatibility and potential for use in regenerative medicine. nih.gov

DL-Alanine (2-D) as a Research Marker and Biosensor Component

The distinct enantiomers of alanine, particularly D-Alanine, have found specific uses as markers in biological research.

D-Alanine as a Marker for Bacterial Nitrogen in Gastrointestinal Research

D-Alanine is a key component of the peptidoglycan in bacterial cell walls, a structure not found in mammals. urfu.ruacs.org This specificity makes D-Alanine a valuable marker for quantifying bacterial nitrogen in the gastrointestinal tracts of animals like pigs and cows. agriculturejournals.czresearchgate.netagriculturejournals.cz By measuring the concentration of D-Alanine in digesta, researchers can estimate the amount of bacterial biomass present, which is crucial for understanding nutrient utilization and gut microbiology. agriculturejournals.cz

Studies have compared the D-Alanine to nitrogen (DAL/N) ratio in the intestinal bacteria of different animals and under various dietary conditions. agriculturejournals.czresearchgate.netagriculturejournals.cz For instance, the DAL/N ratio in the ileal bacteria of pigs was found to be independent of diet, while in cows, it was affected by both diet and the site of sampling within the intestine. agriculturejournals.czresearchgate.net These findings indicate that a universal value for the DAL/N ratio cannot be assumed and must be determined for specific conditions. agriculturejournals.czresearchgate.net

Table 3: D-Alanine/Nitrogen Ratios in Gastrointestinal Bacteria

Animal Sampling Site DAL/N Ratio (mg/g) (Mean ± SD) Dietary Dependence
Pigs Ileum 41.72 ± 3.19 Independent agriculturejournals.czresearchgate.net
Cows Rumen 40.11 ± 1.95 Dependent agriculturejournals.czresearchgate.net
Cows Duodenum 38.09 ± 2.09 Dependent agriculturejournals.czresearchgate.net

Development of D-Alanyl-D-Alanine Modified Gold Nanoparticles for Bacterial Sensing in Research Models

The emergence of pathogenic bacteria resistant to multiple antibiotics presents a significant challenge to public health. Rapid and accurate detection of these pathogens is crucial for timely intervention and effective treatment. In this context, nanomaterials, particularly gold nanoparticles (AuNPs), have garnered considerable attention for their potential in developing novel diagnostic platforms. One promising approach involves the functionalization of AuNPs with D-alanyl-D-alanine (DADA), a dipeptide that can be selectively recognized and incorporated by bacteria. nih.gov This strategy leverages the unique metabolic pathways of bacteria, offering a broad-spectrum sensor for their detection. nih.gov

The principle behind this detection method lies in the composition of the bacterial cell wall, which contains peptidoglycan, a polymer essential for maintaining cell integrity. nih.govresearchgate.net D-amino acids, including D-alanine, are key components of the peptidoglycan structure in many bacteria. nih.gov Crucially, bacteria can incorporate exogenous D-amino acids, such as those in DADA, into their cell walls through the action of D,D-transpeptidases. nih.gov Mammalian cells, on the other hand, primarily utilize L-amino acids, making D-amino acids a specific target for bacterial cells. nih.govrsc.org

Researchers have successfully synthesized DADA-modified AuNPs (Au_DADA) in a straightforward one-pot reaction. nih.govthno.org These nanoparticles are stable in various conditions, including highly acidic or alkaline environments. thno.org When these Au_DADA nanoparticles are introduced to a sample containing bacteria, the bacteria metabolize the DADA molecules capping the AuNPs. nih.gov This consumption of the DADA layer destabilizes the nanoparticles, causing them to aggregate. nih.govthno.org The aggregation of AuNPs leads to a distinct colorimetric change, from red to blue or purple, which can be observed with the naked eye. nih.govrsc.orgthno.org This visual cue provides a simple and rapid method for detecting the presence of bacteria without the need for complex instrumentation. nih.govresearchgate.net

This colorimetric assay has demonstrated the ability to distinguish between different bacterial species, such as Staphylococcus aureus and the more dangerous methicillin-resistant Staphylococcus aureus (MRSA), based on the differential color changes observed. nih.govrsc.orgthno.org The system has also shown applicability in analyzing clinical samples, such as ascites fluid from patients, to detect bacterial infections. nih.govrsc.org

To validate the specific interaction between bacteria and Au_DADA, control experiments using L-alanyl-L-alanine (LALA) modified AuNPs were conducted. nih.gov As expected, no significant aggregation or color change was observed in the presence of bacteria, confirming that the sensing mechanism is dependent on the specific bacterial uptake of D-amino acids. nih.gov

The research has encompassed a variety of bacterial strains, including both laboratory antibiotic-sensitive strains and clinical multidrug-resistant (MDR) bacteria, highlighting the broad-spectrum nature of this detection platform. nih.gov

FeatureDescription
Recognition Element D-alanyl-D-alanine (DADA)
Signal Transducer Gold Nanoparticles (AuNPs)
Detection Principle Bacterial uptake of DADA leads to AuNP aggregation.
Output Signal Colorimetric change from red to blue/purple.
Target Organisms Broad-spectrum for bacteria, including S. aureus and MRSA. nih.govrsc.org
Sample Types Laboratory cultures, clinical samples (e.g., ascites fluid). nih.govrsc.org
Key Advantage Rapid, visual detection without complex instrumentation. nih.govresearchgate.net

While this method offers a promising and stable platform for the rapid visual identification of pathogens, researchers acknowledge that its sensitivity may not be as high as some other reported methods. nih.govresearchgate.net Nevertheless, the stability and simplicity of the Au_DADA system make it a valuable tool for clinical diagnostics and a foundation for the future development of theranostics, which combine diagnosis and therapy, using D-amino acids and nanomaterials. nih.govresearchgate.net

Future Directions and Research Gaps in Dl Alanine 2 D Studies

Exploration of Novel Biological Roles in Undiscovered Systems

While L-alanine is a primary building block of proteins, the roles of D-alanine, and by extension the racemic mixture, are expanding beyond their known functions in bacterial cell walls. frontiersin.org Recent studies have highlighted the presence and physiological significance of D-amino acids, including D-alanine, in a variety of organisms, including mammals. frontiersin.orgresearchgate.net Orally-ingested D-alanine is considered essential for homeostasis and its levels have been observed to decrease during severe viral infections. medrxiv.org This suggests a potential role in the immune response and the regulation of circadian rhythms. medrxiv.orgnih.gov

Future research is poised to uncover novel biological functions of D-alanine in systems where its presence has been overlooked. For instance, D-alanine has been shown to be a potent inhibitor of spore germination in many Bacillus species, acting as an auto-inhibitor at high spore densities. nih.gov The exploration of D-alanine's role in inter-kingdom communication at host-microbe interfaces is a burgeoning field. nih.gov The flavoenzyme D-amino acid oxidase (DAO), present in mammals, catalyzes the oxidation of bacterial D-amino acids like D-alanine, generating hydrogen peroxide, which has antimicrobial activity. nih.gov This interaction at the intestinal mucosa not only contributes to host defense but may also modulate the composition of the gut microbiota. nih.gov

Furthermore, the discovery of noncanonical D-amino acids, those other than D-alanine and D-glutamate, being synthesized and released by diverse bacterial phyla opens up new avenues of investigation. nih.gov These D-amino acids have been implicated in the regulation of cell wall remodeling and biofilm dispersal. nih.gov Understanding the specific roles of D-alanine within these complex microbial communities and its influence on the physiology of higher organisms, including its potential as a neurotransmitter or a biomarker for diseases like kidney disease and certain viral infections, remains a significant research gap. frontiersin.orgresearchgate.netmedrxiv.org

Advanced Methodologies for Chiral Purity and Quantification

The accurate determination of the enantiomeric composition of alanine (B10760859) is crucial for understanding its distinct biological roles. aimspress.com High-performance liquid chromatography (HPLC) is a cornerstone technique for analyzing enantiomeric mixtures. scielo.br The separation of D- and L-alanine can be achieved through the use of chiral stationary phases (CSPs) or by derivatizing the amino acids with a chiral reagent to form diastereomers that can be separated on a conventional achiral column. scielo.brmdpi.comnih.gov

Recent advancements have focused on developing more sensitive and efficient methods for chiral analysis. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its analogs are widely used for the pre-column derivatization of amino acids, allowing for their separation by HPLC. researchgate.netnih.gov Advanced techniques, such as two-dimensional HPLC combined with mass spectrometry, are enhancing the ability to detect and quantify trace amounts of D-amino acids in complex biological samples. researchgate.netnih.gov

Supercritical fluid chromatography (SFC) is emerging as a powerful technique for chiral separations, offering advantages in terms of speed and efficiency. mdpi.com The development of novel chiral stationary phases, including polysaccharide-based and cyclodextrin-based CSPs, continues to improve the resolution of amino acid enantiomers. mdpi.com Gas chromatography (GC) coupled with mass spectrometry (GC-MS) on a chiral stationary phase is another robust method for determining the enantiomeric purity of amino acids, including those with multiple chiral centers. cat-online.com

The table below summarizes some of the advanced methodologies used for the chiral analysis of alanine.

MethodologyPrincipleKey Features
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile phase and a chiral stationary phase or after derivatization.Widely used, can be coupled with various detectors including mass spectrometry. scielo.brmdpi.comnih.gov
Marfey's Method Pre-column derivatization with a chiral reagent (Marfey's reagent) to form diastereomers.Enables separation on standard achiral columns, suitable for complex mixtures. researchgate.netnih.gov
Gas Chromatography (GC) Separation of volatile amino acid derivatives on a chiral stationary phase.High resolution, suitable for determining enantiomeric purity of various amino acids. cat-online.com
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase for faster and more efficient separations.An emerging and powerful technique for chiral separations. mdpi.com
Capillary Electrophoresis (CE) Separation based on differential migration of enantiomers in an electric field within a capillary.High efficiency and resolution for chiral analysis. mdpi.com

Integration of Theoretical and Experimental Approaches for Deeper Mechanistic Understanding

Combining computational and experimental methods provides a powerful strategy for elucidating the mechanisms of action of DL-alanine and its individual enantiomers. Theoretical studies, such as those employing density functional theory (DFT), can predict the stable conformers of alanine and the energetic landscape of its reactions. lmaleidykla.ltresearchgate.net These computational models can then be validated and refined through experimental techniques like photoelectron spectroscopy. researchgate.net

A key area where this integrated approach has proven fruitful is in the study of alanine racemase, the enzyme responsible for interconverting L- and D-alanine in bacteria. researchgate.netresearchgate.netbiorxiv.org Computational modeling has been used to identify critical residues involved in the dimerization and catalytic activity of this enzyme. researchgate.netbiorxiv.orgbiorxiv.org For example, studies on alanine racemase from Mycobacterium tuberculosis have used computational methods to pinpoint interfacial residues crucial for its homodimeric structure, which is essential for its function. researchgate.netbiorxiv.org Subsequent experimental work, involving site-directed mutagenesis, has confirmed the importance of these residues, opening up new avenues for the development of allosteric inhibitors that could serve as novel antibiotics. researchgate.netbiorxiv.orgbiorxiv.org

Experimental techniques such as X-ray crystallography provide detailed three-dimensional structures of enzymes like alanine racemase, revealing the geometry of the active site and the binding of substrates and inhibitors. researchgate.net This structural information is invaluable for computational docking studies and the rational design of new drug candidates. researchgate.netontosight.ai The investigation of molecular crystals of L-alanine, DL-alanine, and β-alanine through both experimental and DFT analysis further contributes to understanding their structural and optoelectronic properties. researcher.life

Development of Sustainable and Efficient Production Platforms for Research-Grade DL-Alanine (2-D)

The production of enantiomerically pure alanine is of significant interest for various applications. While chemical synthesis methods exist, they often result in racemic mixtures and may involve harsh conditions. frontiersin.orgmdpi.com Therefore, there is a growing emphasis on developing sustainable and efficient biotechnological production platforms.

Microbial fermentation and enzymatic catalysis are promising alternatives for producing D- and L-alanine. frontiersin.orgnih.gov Recombinant Escherichia coli strains have been engineered to produce D/L-alanine by co-expressing genes such as alanine dehydrogenase, D-amino acid aminotransferase, and glucose dehydrogenase. nih.govfrontiersin.org These whole-cell biocatalyst systems offer a way to synthesize alanine from inexpensive starting materials like glucose. nih.govfrontiersin.org

Enzymatic cascade reactions, where multiple enzymes work in concert, are being developed for the one-pot synthesis of enantiopure amino acids. frontiersin.orgmdpi.com For instance, a dual-enzyme system comprising a dehydrogenase and an amino acid dehydrogenase can be used to produce L-α-amino acids from α-keto acids. frontiersin.org The "Acylase Process" is an industrial example of a kinetic resolution method that uses stereospecific acylases to separate N-acetyl-α-amino acids. frontiersin.org

Future research in this area will likely focus on:

Metabolic engineering of microbial strains to optimize production yields and minimize byproduct formation. nih.govfrontiersin.org

Enzyme evolution and engineering to create more robust and efficient biocatalysts for alanine synthesis. acs.org

Utilization of renewable feedstocks , such as biomass from aquaculture waste, to create more sustainable production processes. mun.ca

Development of novel downstream processing techniques for the efficient purification of research-grade DL-alanine and its individual enantiomers.

The table below highlights different production strategies for alanine.

Production StrategyDescriptionAdvantagesChallenges
Chemical Synthesis Traditional methods often involving harsh reagents and conditions.Can produce a wide range of derivatives.Often produces racemic mixtures, can be environmentally unfriendly. frontiersin.orgmdpi.com
Microbial Fermentation Use of engineered microorganisms to produce alanine from a carbon source.Can be cost-effective, utilizes renewable resources. nih.govfrontiersin.orgByproduct formation can complicate purification, optimization of strains and processes is required. frontiersin.org
Enzymatic Catalysis Use of isolated enzymes or whole-cell biocatalysts to perform specific reactions.High specificity and efficiency, mild reaction conditions. frontiersin.orgmdpi.comEnzyme stability and cost can be limiting factors.
Biorefinery Approach Utilization of waste biomass as a feedstock for amino acid production.Sustainable and reduces waste. mun.caRequires efficient hydrolysis and purification methods. mun.ca

Q & A

Basic: How can DL-Alanine (2-D) be synthesized and purified for isotopic labeling studies?

Methodological Answer:
DL-Alanine (2-D), a deuterated isotopologue, is synthesized via catalytic deuteration or microbial fermentation. For isotopic labeling:

  • Catalytic deuteration : Exchange hydrogen atoms at the C-2 position using deuterated solvents (e.g., D₂O) and palladium catalysts under controlled pH and temperature .
  • Microbial biosynthesis : Recombinant E. coli strains expressing alanine racemase can produce D/L-alanine mixtures, which are then deuterated using deuterium-enriched media .
    Purification : Use ion-exchange chromatography to separate enantiomers, followed by recrystallization in deuterated solvents to ensure >98% isotopic purity .

Basic: What analytical techniques are critical for characterizing DL-Alanine (2-D) in metabolic studies?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H- and ²H-NMR confirm deuteration efficiency and positional specificity (e.g., distinguishing C-2 vs. C-3 deuterium) .
  • Mass Spectrometry (MS) : High-resolution MS quantifies isotopic enrichment and detects impurities (e.g., unlabeled alanine or side products) .
  • Terahertz Time-Domain Spectroscopy (THz-TDS) : Identifies crystal structure differences between enantiomers and racemic mixtures (e.g., distinct absorption peaks at 10–90 cm⁻¹) .

Advanced: How can researchers resolve contradictions in solubility data for DL-Alanine (2-D) across electrolyte solutions?

Methodological Answer:
Discrepancies arise from ion-specific effects and experimental conditions. To address this:

Control salt concentrations : Use molality-based measurements (not molarity) to account for ionic strength variations .

Characterize solid phases : Perform XRD or Raman spectroscopy to verify if the crystallographic form changes in electrolyte solutions (e.g., sulfate vs. nitrate salts) .

Compare trends :

  • Salting-out : Observed with Na₂SO₄ and (NH₄)₂SO₄ due to sulfate’s weak interaction with hydrophobic moieties.
  • Salting-in : Nitrate anions (KNO₃, NaNO₃) enhance solubility via ion pairing .

ElectrolyteRelative Solubility TrendMechanism
KNO₃↑ 30–40%Nitrate ion pairing
Na₂SO₄↓ 20–25%Sulfate-induced dehydration
NH₄Cl↓ 15–20%Ammonium crowding

Advanced: How to design experiments using DL-Alanine (2-D) as a chiral probe in nanoparticle synthesis?

Methodological Answer:
DL-Alanine (2-D) acts as a chiral template and reducing agent in nanoparticle synthesis:

Optimize reaction conditions :

  • pH 8–9: Enhances amine group deprotonation, improving metal ion (e.g., Ag⁺) chelation .
  • Temperature: 60–70°C for controlled reduction kinetics .

Characterize chirality :

  • Use circular dichroism (CD) spectroscopy to confirm enantioselective nanoparticle assembly .
  • Compare with undeterated DL-alanine to assess isotopic effects on optical properties .

Stability testing : Monitor colloidal stability via zeta potential measurements; deuterated forms may exhibit longer shelf life due to reduced H/D exchange .

Advanced: What methodologies distinguish DL-Alanine (2-D) enantiomers in complex biological matrices?

Methodological Answer:

  • Chiral Chromatography : Use a β-cyclodextrin stationary phase with deuterated mobile phases to separate D- and L-forms. Retention times shift due to isotopic mass differences .
  • THz-TDS : Detect enantiomer-specific absorption bands (e.g., 45 cm⁻¹ for L-alanine vs. 52 cm⁻¹ for D-alanine) in lyophilized samples .
  • Isotope-Ratio Mass Spectrometry (IRMS) : Measure ²H/¹H ratios to track metabolic incorporation of deuterium in tissue samples .

Basic: What safety protocols are essential for handling deuterated DL-Alanine?

Methodological Answer:

  • Ventilation : Use fume hoods to minimize inhalation of fine powders .
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats resistant to organic solvents .
  • Waste disposal : Collect deuterated waste separately; incinerate to prevent groundwater contamination .

Advanced: How to address inconsistencies in DL-Alanine (2-D) data from metabolic flux analysis?

Methodological Answer:

Standardize internal controls : Use uniformly ¹³C-labeled alanine as a co-reference to correct for isotopic dilution .

Model compartmentalization : Apply kinetic models that account for mitochondrial vs. cytosolic pools of deuterated alanine .

Validate with orthogonal methods : Cross-check NMR-based flux data with MS/MS fragmentation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.